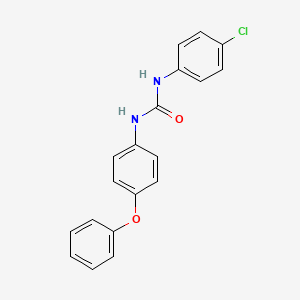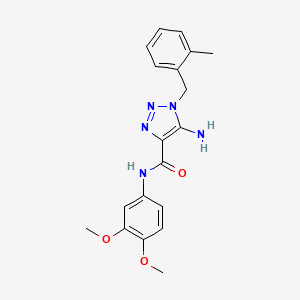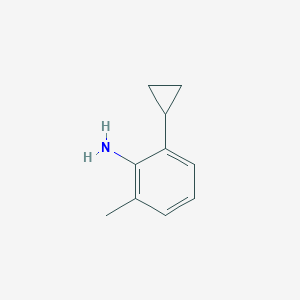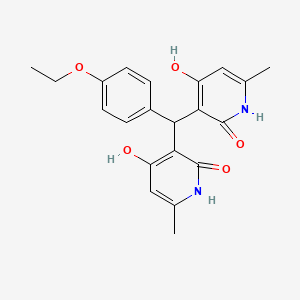
1-(Tert-butyl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Tert-butyl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea is a chemical compound that has been studied for its potential applications in scientific research. It is commonly referred to as TAK-659 and is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling and is a therapeutic target for several diseases, including B-cell malignancies and autoimmune disorders.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
1-(Tert-butyl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea is involved in the synthesis and study of various chemical compounds. For example, directed lithiation techniques have been applied to similar urea and carbamate compounds to achieve selective functionalization, which is pivotal in the development of novel pharmaceuticals and materials. This process involves the formation of dilithium reagents that react with electrophiles to yield substituted products, showcasing the compound's utility in synthetic organic chemistry (Smith et al., 2013).
Pharmacological Research
The structure of 1-(Tert-butyl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea and its derivatives has been explored for potential pharmacological applications. Research has demonstrated that similar compounds possess antiarrhythmic and hypotensive properties, suggesting their potential in cardiovascular therapy. For instance, certain ureas and carbamates have shown strong hypotensive action and antiarrhythmic activity comparable to Propranolol, indicating their relevance in medical research and drug development (Chalina et al., 1998).
Antioxidant Activity
Compounds structurally related to 1-(Tert-butyl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea have been investigated for their antioxidant properties. Studies on free radical scavengers, such as T-0970 and T-0162, which share a urea component, highlight their role in reducing myocardial infarct size in animal models. These findings emphasize the potential of urea derivatives in mitigating oxidative stress-related damage, which is crucial in conditions like myocardial infarction (Hashimoto et al., 2001); (Yamashita et al., 2000).
Neuroprotective Effects
Research into urea derivatives has also uncovered their potential neuroprotective effects. For example, derivatives of thiazolo[4,5-d]pyrimidine have been evaluated for their antiparkinsonian activity, indicating that methoxy group-bearing compounds can significantly mitigate haloperidol-induced catalepsy in mice. This suggests a promising avenue for the development of new treatments for Parkinson's disease, highlighting the versatile potential of compounds related to 1-(Tert-butyl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea in neuroscience research (Azam et al., 2009).
Eigenschaften
IUPAC Name |
1-tert-butyl-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)17-14(19)16-11-5-7-12(8-6-11)18-9-13(10-18)20-4/h5-8,13H,9-10H2,1-4H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCUDOFQFYTOIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=CC=C(C=C1)N2CC(C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butyl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Methoxyphenethyl)-3-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2895467.png)
![4-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-oxazole-5-carboxylic acid](/img/structure/B2895468.png)
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethan-1-one](/img/structure/B2895469.png)




![Ethyl 2-[2-(2-{2-[(2-ethoxy-2-oxoacetyl)amino]phenoxy}ethoxy)anilino]-2-oxoacetate](/img/structure/B2895477.png)

![2-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2,2-difluoroethan-1-amine](/img/structure/B2895479.png)
![2-Chloro-N-(3-methyl-1,2-thiazol-4-yl)-N-[(5-methylthiophen-3-yl)methyl]acetamide](/img/structure/B2895480.png)
![Methyl 2,4-dioxo-4-[4-(propan-2-yloxy)phenyl]butanoate](/img/structure/B2895482.png)

